1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and a nucleophile.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. The oxazole ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can be compared with similar compounds, such as:
1-[4-(BENZENESULFONYL)-2-(4-HYDROXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE: This compound features a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-18-13-11-17(12-14-18)20-23-21(29(25,26)19-9-5-4-6-10-19)22(28-20)24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEAKWAQLQLLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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